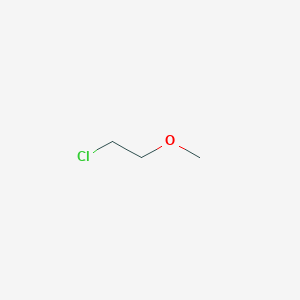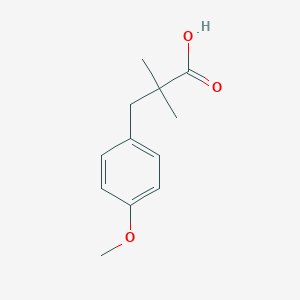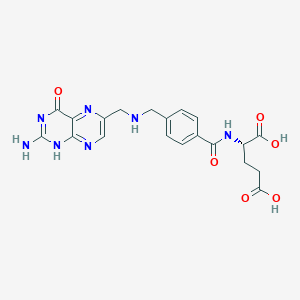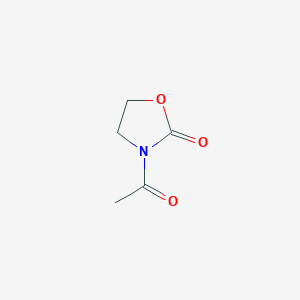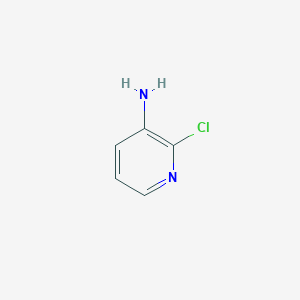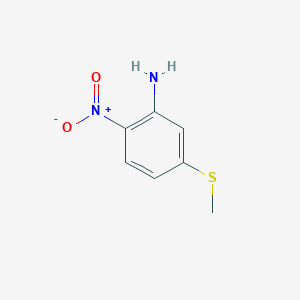
5-(甲硫基)-2-硝基苯胺
描述
5-(Methylsulfanyl)-2-nitroaniline is an organic compound characterized by the presence of a methylsulfanyl group (-SCH3) and a nitro group (-NO2) attached to an aniline ring
科学研究应用
5-(Methylsulfanyl)-2-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)-2-nitroaniline typically involves the nitration of 5-(Methylsulfanyl)aniline. The process begins with the preparation of 5-(Methylsulfanyl)aniline, which can be synthesized by the reaction of 5-chloro-2-nitroaniline with sodium methylthiolate. The nitration step involves treating 5-(Methylsulfanyl)aniline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to yield 5-(Methylsulfanyl)-2-nitroaniline.
Industrial Production Methods
Industrial production of 5-(Methylsulfanyl)-2-nitroaniline follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
5-(Methylsulfanyl)-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as halogenation or acylation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon; performed under reflux or at elevated pressure.
Substitution: Halogenation with chlorine or bromine, acylation with acyl chlorides; conducted in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 5-(Methylsulfinyl)-2-nitroaniline, 5-(Methylsulfonyl)-2-nitroaniline.
Reduction: 5-(Methylsulfanyl)-2-phenylenediamine.
Substitution: Halogenated derivatives, acylated derivatives.
作用机制
The mechanism of action of 5-(Methylsulfanyl)-2-nitroaniline depends on its specific application. In biological systems, the compound may exert its effects through interactions with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The methylsulfanyl group may also contribute to the compound’s activity by influencing its chemical reactivity and binding properties.
相似化合物的比较
Similar Compounds
5-(Methylsulfanyl)-2-aminophenol: Similar structure but with a hydroxyl group instead of a nitro group.
5-(Methylsulfanyl)-2-chloroaniline: Similar structure but with a chlorine atom instead of a nitro group.
5-(Methylsulfanyl)-2-nitrophenol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
5-(Methylsulfanyl)-2-nitroaniline is unique due to the presence of both a methylsulfanyl group and a nitro group on the aniline ring. This combination of functional groups imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
5-methylsulfanyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHJZKYOSJGALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
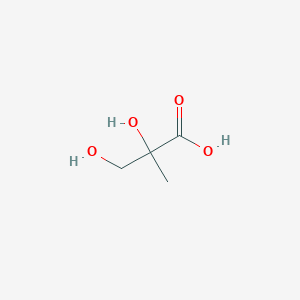
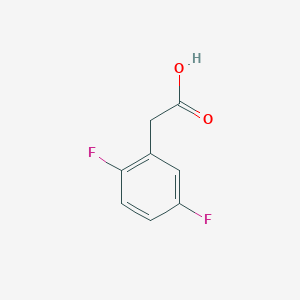
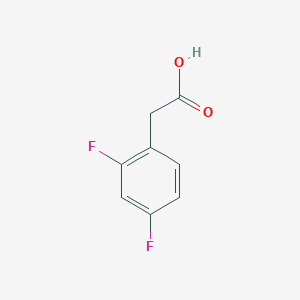
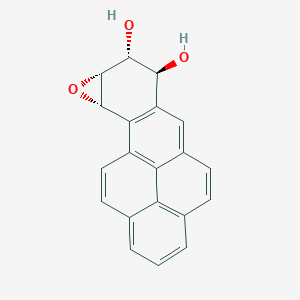
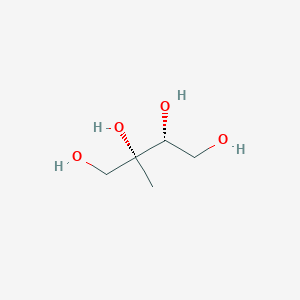
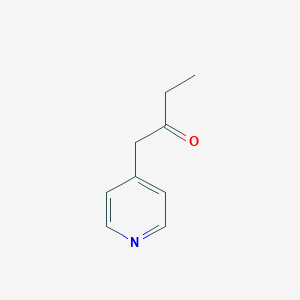
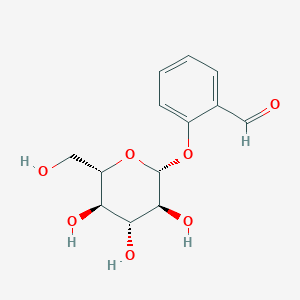
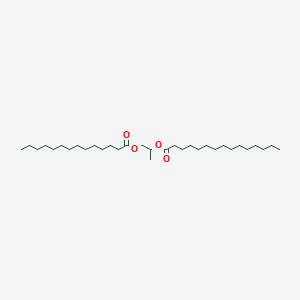
![5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole](/img/structure/B31584.png)
